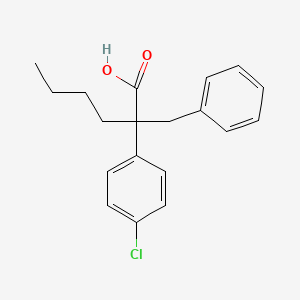

2-Benzyl-2-(4-chlorophenyl)hexanoic acid

Description

2-Benzyl-2-(4-chlorophenyl)hexanoic acid is a synthetic organic compound characterized by a hexanoic acid backbone substituted with a benzyl group and a 4-chlorophenyl group at the second carbon position. The benzyl and chlorophenyl substituents likely confer distinct physicochemical properties, including reduced volatility compared to simpler hexanoic acid derivatives, due to increased molecular weight and steric hindrance .

Properties

CAS No. |

2955-47-7 |

|---|---|

Molecular Formula |

C19H21ClO2 |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

2-benzyl-2-(4-chlorophenyl)hexanoic acid |

InChI |

InChI=1S/C19H21ClO2/c1-2-3-13-19(18(21)22,14-15-7-5-4-6-8-15)16-9-11-17(20)12-10-16/h4-12H,2-3,13-14H2,1H3,(H,21,22) |

InChI Key |

DXUBWNXUFPOUSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(4-chlorophenyl)hexanoic acid typically involves the reaction of benzyl chloride with 4-chlorobenzyl cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Benzyl-2-(4-chlorophenyl)hexanoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-(4-chlorophenyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

2-Benzyl-2-(4-chlorophenyl)hexanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-(4-chlorophenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

6-Chloro-2-(4-chlorophenyl)hexanoic Acid and 6-Chloro-2-(4-fluorophenyl)hexanoic Acid

These intermediates, synthesized by Hoffmann-La Roche Inc., share the hexanoic acid backbone and halogenated aryl groups. Key differences include:

- Substituent Effects : Replacing the 4-chlorophenyl group with 4-fluorophenyl reduces molecular weight (259.2 vs. 243.1 g/mol, based on MS data) and alters polarity, impacting solubility and reactivity .

- Physical State : The chloro derivative forms a solid, while the fluoro analogue exists as a light yellow oil, suggesting differences in crystallinity and intermolecular interactions .

2-(4-Chloro-2-methoxyphenyl)benzoic Acid

This compound (CAS 1261896-06-3) features a benzoic acid core with a chlorophenyl and methoxy substituent. Compared to 2-benzyl-2-(4-chlorophenyl)hexanoic acid:

- Acid Strength: The shorter carbon chain (benzoic acid vs. hexanoic acid) may increase acidity due to reduced electron-donating alkyl groups.

- Applications : Used as a pharmaceutical intermediate, highlighting the role of chlorophenyl groups in drug design .

Substituent-Driven Volatility and Reactivity

Hexanoic acid derivatives exhibit varying environmental stability. For example:

- Volatility: Simple hexanoic acid is highly volatile, with atmospheric mixing ratios influenced by oxidation of green leaf volatiles .

- Substituent Impact: The benzyl and chlorophenyl groups in 2-benzyl-2-(4-chlorophenyl)hexanoic acid likely reduce volatility and increase persistence, as larger substituents hinder evaporation and enhance resistance to hydroxyl radical reactions .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural inference.

Key Research Findings

Synthetic Flexibility: Halogenated phenyl groups (e.g., chloro, fluoro) are readily incorporated into hexanoic acid derivatives, enabling tailored physicochemical properties .

Environmental Behavior : Bulky substituents like benzyl and chlorophenyl groups reduce volatility and enhance chemical stability, making such compounds suitable for industrial applications requiring persistence .

Biological Relevance: While unconfirmed for 2-benzyl-2-(4-chlorophenyl)hexanoic acid, chlorophenyl-containing analogues are prevalent in pharmaceuticals and agrochemicals, underscoring their functional versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.